![molecular formula C12H16N2O B11791507 1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine with suitable carbonyl compounds. One common method includes the reaction of o-phenylenediamine with acetic acid under reflux conditions . The reaction mixture is heated to around 100°C for 2 hours, followed by neutralization with a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.
化学反応の分析
Types of Reactions
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated products.
科学的研究の応用
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the function of microbial enzymes, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,3-Diethyl-2-methyl-1H-benzo[d]imidazol-2(3H)-one
- 1,3-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
- 1,3-Diethyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness
1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1,3-diethyl-5-methylbenzimidazol-2-one |
InChI |
InChI=1S/C12H16N2O/c1-4-13-10-7-6-9(3)8-11(10)14(5-2)12(13)15/h6-8H,4-5H2,1-3H3 |
InChIキー |
BZYSKQPLOPIHED-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C)N(C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


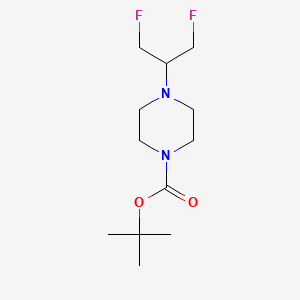
![2-amino-1-[(2S)-2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11791430.png)

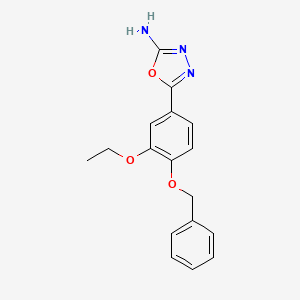
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B11791445.png)
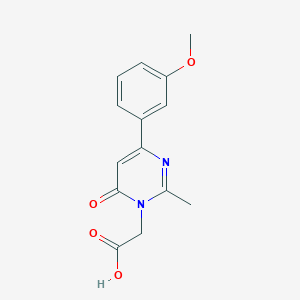
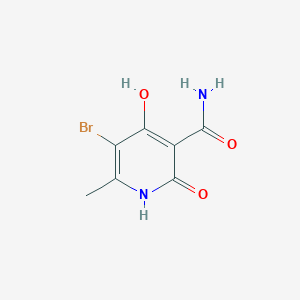
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
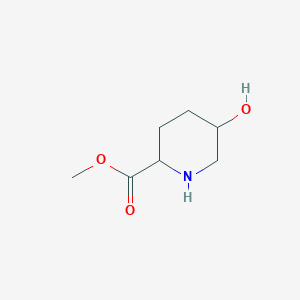
![4-Chloro-[3,4'-bipyridin]-2-amine](/img/structure/B11791471.png)
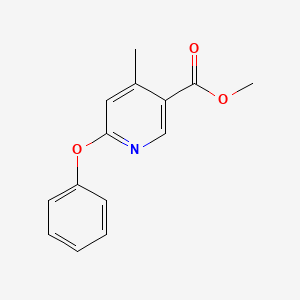

![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
